molecular formula C19H15ClN2O2 B11191329 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B11191329
M. Wt: 338.8 g/mol
InChI Key: KPQWAKABYVXTAV-UHFFFAOYSA-N
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Description

    5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione: , is a chemical compound.

  • Its molecular formula is C15H12ClN3O2.
  • The compound features a fused cyclohexane and benzimidazole ring system, with a chlorophenyl substituent.
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, alongside detailed research findings and case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H15ClN2O2C_{19}H_{15}ClN_2O_2, with a molecular weight of approximately 338.79 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities.

    Antitumor Activity

    Recent studies have demonstrated that compounds with benzimidazole derivatives exhibit significant antitumor activity. Specifically, research indicates that the compound can inhibit cell proliferation in various cancer cell lines.

    Table 1: Antitumor Activity of Related Compounds

    CompoundCell LineIC50 (µM)Assay Type
    Compound 5A5492.12 ± 0.212D
    Compound 6HCC8275.13 ± 0.972D
    Compound 8NCI-H3586.75 ± 0.192D
    Compound 15A549Non-active3D

    The compounds were tested using MTS cytotoxicity and BrdU proliferation assays in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. Notably, compounds with chlorine substitutions exhibited enhanced activity against lung cancer cell lines compared to their non-substituted counterparts .

    Antimicrobial Activity

    The antimicrobial potential of the compound was evaluated against various bacterial strains using broth microdilution methods. The results indicated promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

    Table 2: Antimicrobial Activity Profile

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL

    These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

    Study on Antitumor Efficacy

    In a detailed study published in Compounds, researchers synthesized various derivatives of benzimidazole and evaluated their antitumor efficacy on human lung cancer cell lines. The study highlighted that compounds with structural modifications, particularly those incorporating chlorophenyl groups, exhibited superior antitumor properties compared to other derivatives .

    Investigation of Antimicrobial Properties

    Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index for further development .

    Properties

    Molecular Formula

    C19H15ClN2O2

    Molecular Weight

    338.8 g/mol

    IUPAC Name

    2-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-3-hydroxycyclohex-2-en-1-one

    InChI

    InChI=1S/C19H15ClN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h1-8,12,23H,9-10H2,(H,21,22)

    InChI Key

    KPQWAKABYVXTAV-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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